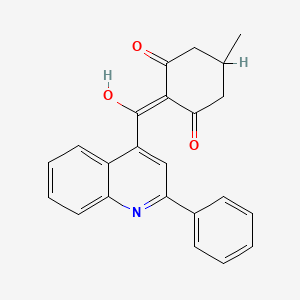
Hppd-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hppd-IN-2 是一种抑制 4-羟基苯丙酮酸双加氧酶 (HPPD) 的化合物。这种酶在氨基酸酪氨酸的分解代谢中起着至关重要的作用,将 4-羟基苯丙酮酸转化为同型苯丙酮酸。
准备方法
合成路线和反应条件: Hppd-IN-2 的合成通常涉及在乙酸酐存在下,取代乙酰乙酸乙酯与三乙基正甲酸酯反应 。 该反应形成中间体,然后进一步加工以生成最终化合物。 具体反应条件,如温度和溶剂,会根据所需产物的产量和纯度而有所不同。
工业生产方法: This compound 的工业生产通常采用高通量筛选技术来确定最佳反应条件和催化剂 。 还探索了使用表达植物 HPPD 的重组大肠杆菌来开发经济高效的生产方法 .
化学反应分析
反应类型: Hppd-IN-2 会发生各种化学反应,包括氧化、还原和取代 。 这些反应对于它作为 HPPD 抑制剂的功能至关重要。
常用试剂和条件: 涉及 this compound 的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 。 反应条件,如 pH 和温度,严格控制以确保预期结果。
主要产物: 由 this compound 反应形成的主要产物取决于所用试剂和条件。 例如,氧化反应可能生成羟基化衍生物,而还原反应可以生成脱氧化合物 .
科学研究应用
作用机制
Hppd-IN-2 的作用机制涉及抑制 HPPD 酶,阻止 4-羟基苯丙酮酸转化为同型苯丙酮酸 。 这种抑制导致酪氨酸及其中间体的积累,从而破坏代谢过程。 This compound 的分子靶标包括 HPPD 酶的活性位点,它在该位点结合并阻断酶的活性 .
相似化合物的比较
Hppd-IN-2 属于更广泛的 HPPD 抑制剂类别,其中包括甲磺隆、特布他隆和异噁草酮等化合物 。 这些化合物具有相似的作用机制,但它们的化学结构和具体应用不同。 例如,甲磺隆广泛用于玉米生产,而特布他隆对更广泛的杂草种类有效 。 This compound 在其特定的结合亲和力和抑制效力方面独一无二,使其成为农业和医学研究中宝贵的工具 .
类似化合物
- 甲磺隆
- 特布他隆
- 异噁草酮
- 双环吡喃酮
- 吡草隆
属性
分子式 |
C23H19NO3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-[hydroxy-(2-phenylquinolin-4-yl)methylidene]-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H19NO3/c1-14-11-20(25)22(21(26)12-14)23(27)17-13-19(15-7-3-2-4-8-15)24-18-10-6-5-9-16(17)18/h2-10,13-14,27H,11-12H2,1H3 |
InChI 键 |
JWPMLWOYVZSPGD-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C(=C(C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12366110.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)

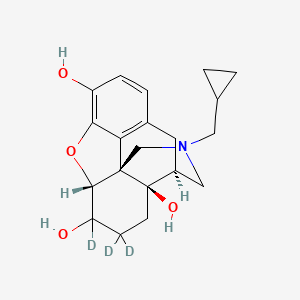
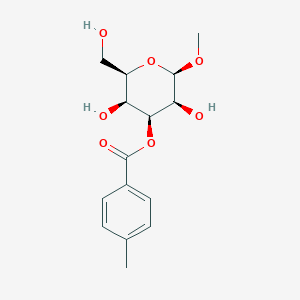
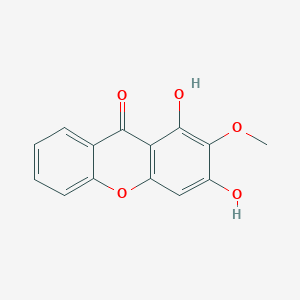
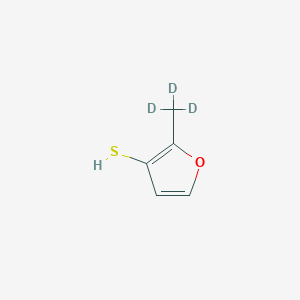
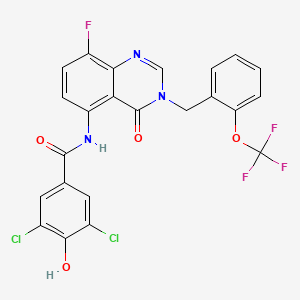

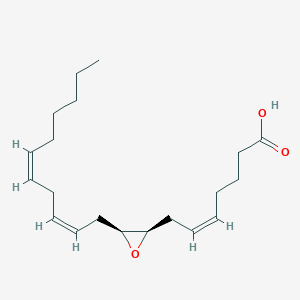
![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


